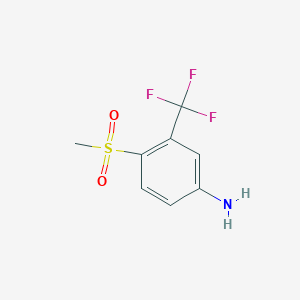
4-(Methylsulfonyl)-3-(trifluoromethyl)aniline
Descripción general
Descripción
The compound "4-(Methylsulfonyl)-3-(trifluoromethyl)aniline" is a chemical that features both a sulfonyl and a trifluoromethyl group attached to an aniline framework. While the provided papers do not directly discuss this compound, they do provide insights into related chemical structures and reactions that can help understand the properties and synthesis of similar compounds.
Synthesis Analysis
The synthesis of related sulfonyl-containing compounds is demonstrated in the first paper, where 3-((arylsulfonyl)methyl)indolin-2-ones are synthesized from anilines using sulfur dioxide insertion . This method could potentially be adapted for the synthesis of "4-(Methylsulfonyl)-3-(trifluoromethyl)aniline" by choosing appropriate starting materials and reaction conditions.
Molecular Structure Analysis
The third paper provides information on the molecular structure of a related compound, 3-(3-nitrophenylsulfonyl)aniline, which was characterized using various techniques including X-ray crystallography and quantum chemical calculations . These techniques could be applied to "4-(Methylsulfonyl)-3-(trifluoromethyl)aniline" to determine its molecular structure and electronic properties.
Chemical Reactions Analysis
The fifth paper discusses the use of bismuth(III) trifluoromethanesulfonate and trifluoroacetate as catalysts for the ring opening of epoxides with anilines . This reaction could potentially be relevant if "4-(Methylsulfonyl)-3-(trifluoromethyl)aniline" were to be used as a nucleophile in similar ring-opening reactions.
Physical and Chemical Properties Analysis
The second paper investigates liquid crystalline properties of aniline derivatives with trifluoromethyl groups . Although "4-(Methylsulfonyl)-3-(trifluoromethyl)aniline" is not a liquid crystal, the impact of trifluoromethyl groups on the physical properties of aniline derivatives could provide insight into its behavior.
The fourth paper describes the synthesis and structure of acyclic sulfur-nitrogen compounds, including those with (trifluoromethyl)sulfonyl groups . The properties of these groups, such as electron delocalization and bond lengths, could be similar in "4-(Methylsulfonyl)-3-(trifluoromethyl)aniline".
Aplicaciones Científicas De Investigación
Organic Synthesis and Chemical Reactions
4-(Methylsulfonyl)-3-(trifluoromethyl)aniline plays a role in organic synthesis, particularly in electrophilic aromatic substitution reactions. Its trifluoromethyl and methylsulfonyl groups can influence the reactivity and properties of the synthesized compounds. Trifluoromethanesulfonic acid, for example, is used in the formation of carbon–carbon and carbon–heteroatom bonds, isomerizations, and synthesis of carbo- and heterocyclic structures due to its high protonating power and low nucleophilicity, making it a valuable reagent in organic chemistry (Kazakova & Vasilyev, 2017).
Environmental Degradation and Remediation
Polyfluoroalkyl chemicals, which may include compounds related to 4-(Methylsulfonyl)-3-(trifluoromethyl)aniline, are known for their persistence in the environment. Their degradation, including microbial and abiotic processes, leads to the formation of perfluoroalkyl carboxylic and sulfonic acids, substances of significant environmental concern due to their toxicity and persistence. Understanding the degradation pathways is essential for assessing environmental risks and developing remediation strategies (Liu & Avendaño, 2013).
Synthesis of New Compounds
Compounds with trifluoromethylsulfonyl groups are utilized in the synthesis of new organic compounds, showcasing a variety of reactions including trifluoromethylation and chlorination. The versatility of these reagents, such as trifluoromethanesulfonyl chloride, highlights their importance in creating bonds essential for novel materials and pharmaceuticals (Chachignon, Guyon, & Cahard, 2017).
Safety And Hazards
4-(Methylsulfonyl)-3-(trifluoromethyl)aniline can cause skin irritation and serious eye irritation . Precautionary measures include washing skin thoroughly after handling, wearing protective gloves/eye protection/face protection, and seeking medical advice/attention if eye irritation persists or skin irritation occurs .
Direcciones Futuras
The future directions of 4-(Methylsulfonyl)-3-(trifluoromethyl)aniline research could involve the synthesis of diverse fluorinated compounds through selective C–F bond activation . It may also be used in the preparation of new compounds as potential anti-inflammatory agents with expected selectivity against COX-2 enzyme .
Propiedades
IUPAC Name |
4-methylsulfonyl-3-(trifluoromethyl)aniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8F3NO2S/c1-15(13,14)7-3-2-5(12)4-6(7)8(9,10)11/h2-4H,12H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDHRVGGGCCSPMR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=C(C=C(C=C1)N)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8F3NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101235249 | |
| Record name | 4-(Methylsulfonyl)-3-(trifluoromethyl)benzenamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101235249 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Methylsulfonyl)-3-(trifluoromethyl)aniline | |
CAS RN |
252561-92-5 | |
| Record name | 4-(Methylsulfonyl)-3-(trifluoromethyl)benzenamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=252561-92-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(Methylsulfonyl)-3-(trifluoromethyl)benzenamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101235249 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

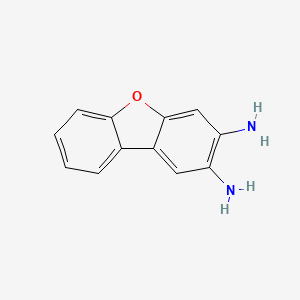

![4-(3-chlorophenyl)-1-[3-(trifluoromethyl)phenyl]-1H-pyrazol-5-amine](/img/structure/B3034864.png)
![5-Bromotetrazolo[1,5-a]pyridine](/img/structure/B3034868.png)
![6-Chlorotetrazolo[1,5-a]pyridine](/img/structure/B3034869.png)
![8-Chloro-6-(trifluoromethyl)[1,2,3,4]tetraazolo[1,5-a]pyridine](/img/structure/B3034870.png)
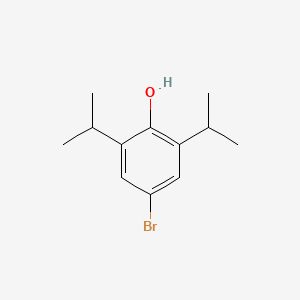
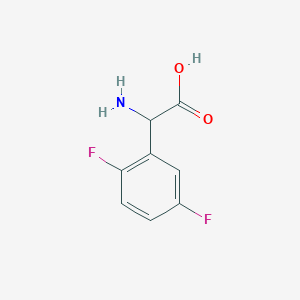
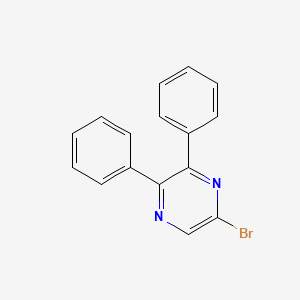
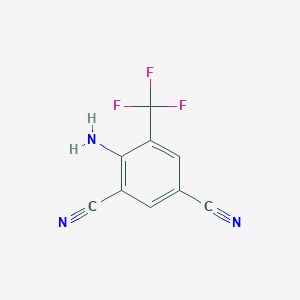


![2-(dimethylaminomethylidene)-N,N'-bis[3-(trifluoromethyl)phenyl]propanediamide](/img/structure/B3034879.png)
![4-[(4-Chlorophenyl)sulfanyl][1,2,4]triazolo[4,3-a]quinoxaline](/img/structure/B3034882.png)